molecular formula C11H13BrO2 B8368497 3-Bromo-5-(3-methoxypropyl)benzaldehyde

3-Bromo-5-(3-methoxypropyl)benzaldehyde

Cat. No.: B8368497
M. Wt: 257.12 g/mol
InChI Key: YUICBFQYIAUOOY-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxypropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at the 3-position and a 3-methoxypropyl group at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive aldehyde group and electron-withdrawing bromine atom enable participation in cross-coupling reactions and nucleophilic substitutions.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-5-(3-methoxypropyl)benzaldehyde

InChI

InChI=1S/C11H13BrO2/c1-14-4-2-3-9-5-10(8-13)7-11(12)6-9/h5-8H,2-4H2,1H3

InChI Key

YUICBFQYIAUOOY-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=CC(=C1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxypropyl group in the target compound enhances hydrophobicity compared to shorter-chain analogs like 3-bromo-5-(methoxymethoxy)benzaldehyde .
  • Bromine substitution at the 3-position is conserved across analogs, suggesting shared utility in halogen-mediated reactions.

Physicochemical Properties

Chromatographic Behavior

Benzaldehyde derivatives exhibit distinct retention patterns in chromatography. For example:

  • Unsubstituted benzaldehyde has a capacity factor (k') of ~1.1 on ODS columns, while methylbenzoate shows k' ≈ 1.0 .
  • Inference for this compound : The bromine atom and bulky 3-methoxypropyl group likely increase retention time due to enhanced hydrophobic interactions and steric effects.

Aromatic and Volatility Profiles

Benzaldehyde is a key aroma compound in natural products (e.g., oak mistletoes), contributing sweet, floral notes . However, brominated derivatives like the target compound are expected to exhibit reduced volatility and altered odor profiles due to increased molecular weight and substituent effects.

Research Findings and Limitations

  • Gaps in Data : Direct studies on this compound are sparse. Most inferences derive from structural analogs (e.g., ).
  • Hypothetical Reactivity : Computational modeling suggests that the 3-methoxypropyl group may stabilize transition states in nucleophilic attacks, but experimental validation is needed.
  • Contradictions : While benzaldehyde is a fragrance component , brominated analogs are rarely used in this context, highlighting functional divergences within the benzaldehyde family.

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